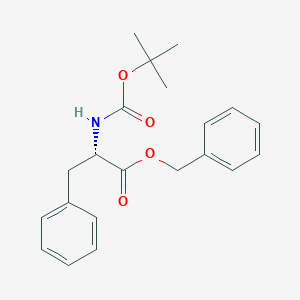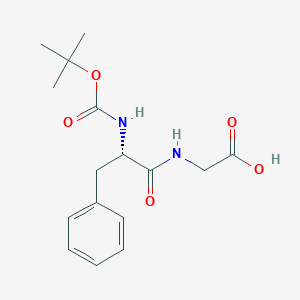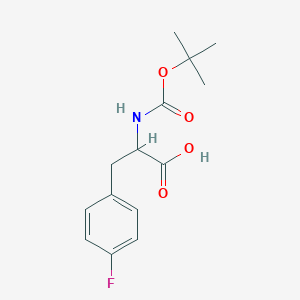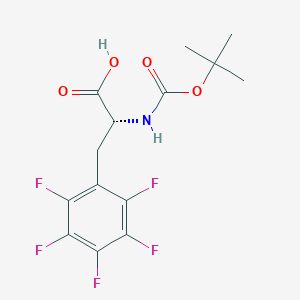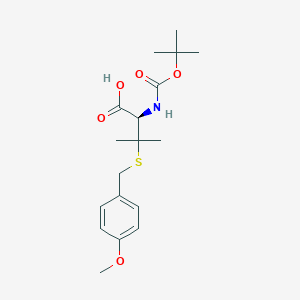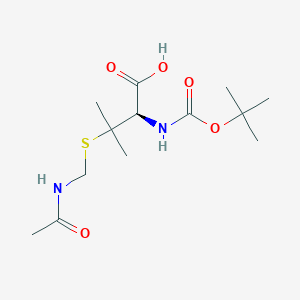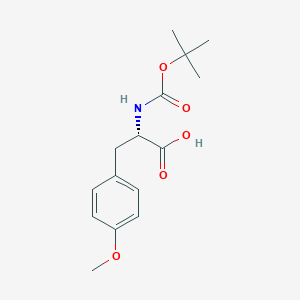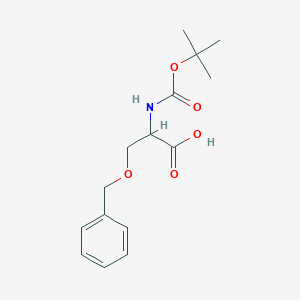
Boc-Lys(2-Bromo-Z)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Lys(2-Bromo-Z)-OH is a compound commonly used in peptide synthesis. The Boc group serves as a protecting group for amino acids during peptide assembly. It provides stability under basic hydrolysis conditions, contact reduction conditions, and various nucleophilic reactions. Typically, deprotection occurs under acidic conditions, such as with trifluoroacetic acid (TFA) .
Scientific Research Applications
Synthesis and Biological Activity of Peptides
- Boc-Lys(2-Bromo-Z)-OH was utilized in the synthesis of homoarginine-containing opioid peptides. The research compared the synthesis methods and tested the resulting peptides in biological assays, indicating potential avenues for designing biologically active peptides resistant to degradation by trypsin-like enzymes (Izdebski et al., 2007).
Peptide Synthesis Improvements
- The compound was involved in the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, highlighting the need for improved methods in peptide synthesis due to challenges like expensive materials, low yield, and purification difficulties (Zhao Yi-nan & Melanie Key, 2013).
- Studies have focused on improving the synthesis of Boc-Lys derivatives, valuable intermediates for peptide syntheses, addressing issues like low and often irreproducible yields and the use of hazardous reagents (J. M. Scott, D. Parker, & D. R. Parrish, 1981).
Application in Nanotechnology
- Boc-Lys(2-Bromo-Z)-OH derivatives were used in the functionalization of single-walled carbon nanotubes (SWCNTs), showing promise in biomedical applications due to desirable properties like dense, covalent modification, ease of purification, commercial availability of reagents, and pH-dependent solubility of the product (J. Mulvey et al., 2014).
Mechanism of Action
Target of Action
The primary target of Boc-Lys(2-Bromo-Z)-OH is the amino group in peptide synthesis . The compound is a protecting agent that is commonly used to protect the amino group during peptide synthesis . It can also be used to protect hydroxyl groups .
Mode of Action
Boc-Lys(2-Bromo-Z)-OH interacts with its targets by forming a stable complex with the amino or hydroxyl groups . This protects these groups from reacting with other compounds during peptide synthesis . The Boc group can be removed under acidic conditions, typically with trifluoroacetic acid .
Biochemical Pathways
The compound affects the peptide synthesis pathway by protecting the amino or hydroxyl groups from unwanted reactions . This allows for the controlled addition of amino acids during peptide synthesis . The downstream effects include the successful synthesis of the desired peptide sequence .
Pharmacokinetics
Its adme properties would likely be influenced by factors such as its size, charge, and the presence of the boc protecting group .
Result of Action
The result of Boc-Lys(2-Bromo-Z)-OH’s action is the protection of amino or hydroxyl groups during peptide synthesis . This allows for the controlled addition of amino acids to the growing peptide chain . After the peptide synthesis is complete, the Boc group can be removed to reveal the original amino or hydroxyl group .
Action Environment
The action of Boc-Lys(2-Bromo-Z)-OH is influenced by the pH of the environment . The compound is stable under basic conditions and various nucleophilic conditions . It can be removed under acidic conditions . Therefore, the pH of the environment can influence the compound’s efficacy and stability .
properties
IUPAC Name |
(2S)-6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYVEZVZHJKJOU-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557512 |
Source


|
| Record name | N~6~-{[(2-Bromophenyl)methoxy]carbonyl}-N~2~-(tert-butoxycarbonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(2-Bromo-Z)-OH | |
CAS RN |
47592-74-5 |
Source


|
| Record name | N~6~-{[(2-Bromophenyl)methoxy]carbonyl}-N~2~-(tert-butoxycarbonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

